![molecular formula C9H6ClF3N2O4 B11763506 N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H6ClF3N2O4 and a molecular weight of 298.60 g/mol This compound is characterized by the presence of a chloro, nitro, and trifluoromethoxy group attached to a phenyl ring, along with an acetamide group
Méthodes De Préparation
The synthesis of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitro-4-(trifluoromethoxy)aniline with acetic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, to form corresponding oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide can be compared with similar compounds such as:
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical and biological properties.
N-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]acetamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6ClF3N2O4 |
|---|---|
Poids moléculaire |
298.60 g/mol |
Nom IUPAC |
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H6ClF3N2O4/c1-4(16)14-6-2-5(10)8(19-9(11,12)13)3-7(6)15(17)18/h2-3H,1H3,(H,14,16) |
Clé InChI |
DBNBDCIMRXAVNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


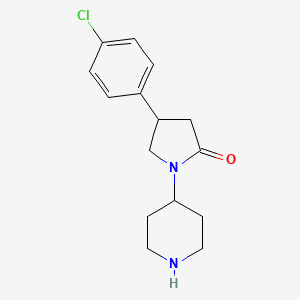
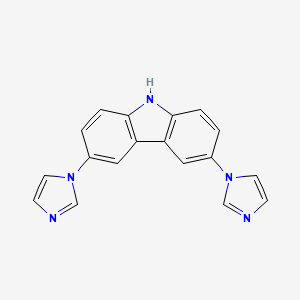

![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)

![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)

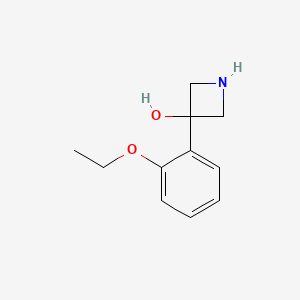
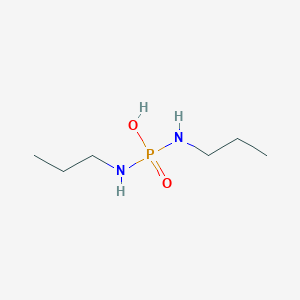
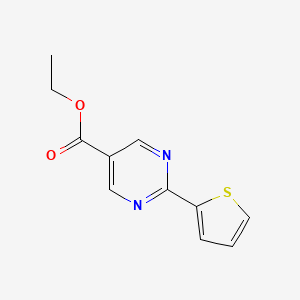
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
